![molecular formula C9H11Br2NO B13879324 2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine is a brominated pyridine derivative This compound is characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the pyridine ring, and a tert-butoxy group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine typically involves the bromination of 6-[(2-methylpropan-2-yl)oxy]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial-grade brominating agents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture would be subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-[(2-methylpropan-2-yl)oxy]pyridine or other reduced derivatives.
科学的研究の応用
2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its brominated structure, which can enhance biological activity.
Material Science: Used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups or the removal of existing ones.
類似化合物との比較
Similar Compounds
2,3-Dibromo-6-methylpyridine: Similar structure but with a methyl group instead of a tert-butoxy group.
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: Contains bromine atoms at different positions and an additional aromatic ring.
Uniqueness
2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine is unique due to the presence of both bromine atoms and a tert-butoxy group on the pyridine ring
特性
分子式 |
C9H11Br2NO |
|---|---|
分子量 |
309.00 g/mol |
IUPAC名 |
2,3-dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H11Br2NO/c1-9(2,3)13-7-5-4-6(10)8(11)12-7/h4-5H,1-3H3 |
InChIキー |
SGSKQPHDSLJBBU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC(=C(C=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


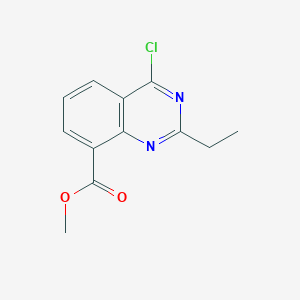
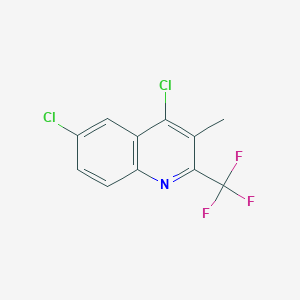
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)


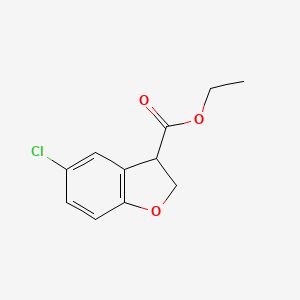
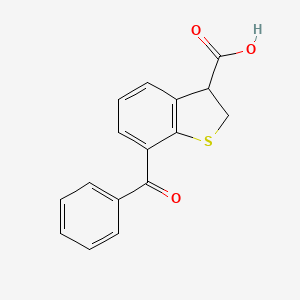

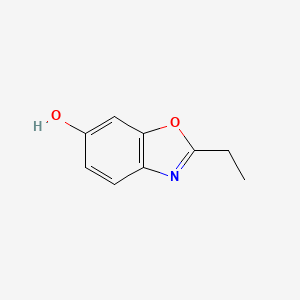
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)

